



Application Note: Evaluating the Effects of Exiproben on 3D Human Liver Organoids

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Compound of Interest		
Compound Name:	Exiproben	
Cat. No.:	B1671833	Get Quote

Introduction

Drug-induced liver injury (DILI) is a significant cause of drug attrition during development and post-market withdrawal.[1][2] Three-dimensional (3D) liver organoids have emerged as a powerful in vitro model system that more accurately recapitulates the physiology and metabolic functions of the native human liver compared to traditional 2D cell cultures.[3][4][5][6] These self-organizing structures, derived from human pluripotent stem cells or primary liver tissue, provide a robust platform for assessing drug efficacy, metabolism, and hepatotoxicity in a human-relevant context.[5][7]

Exiproben is a compound under investigation for its potential therapeutic effects.

Understanding its interaction with the liver is crucial for its development. This application note details the use of 3D human liver organoids to investigate the effects of **Exiproben**, with a particular focus on its potential to induce cholestasis, a condition characterized by the impairment of bile flow.[8] The protocols outlined herein provide a comprehensive framework for assessing **Exiproben**-induced changes in organoid viability, function, and the expression of key biomarkers associated with cholestasis and bile acid homeostasis.

Materials and Methods 3D Liver Organoid Culture and Maintenance

Human liver organoids can be established from various sources, including pluripotent stem cells or primary liver tissue, following established protocols.[9][10][11] The following provides a



general overview based on common methodologies.

Organoid Initiation Medium:

- Advanced DMEM/F12
- 1X B27 Supplement
- 1X N2 Supplement
- 1.25 mM N-Acetylcysteine
- 10 mM Nicotinamide
- 10 nM [Leu15]-Gastrin I
- 50 ng/mL EGF
- 10% RSPO1-conditioned medium
- 100 ng/mL FGF10
- 10 μM Y-27632
- 10 mM A83-01
- 3 μM CHIR99021
- 100 U/mL Penicillin-Streptomycin

Organoid Expansion Medium:

- Advanced DMEM/F12
- 1X B27 Supplement
- 1X N2 Supplement
- 1.25 mM N-Acetylcysteine



- 10 mM Nicotinamide
- 10 nM [Leu15]-Gastrin I
- 50 ng/mL EGF
- 10% RSPO1-conditioned medium
- 100 ng/mL FGF10
- 10 μM Y-27632
- 100 U/mL Penicillin-Streptomycin

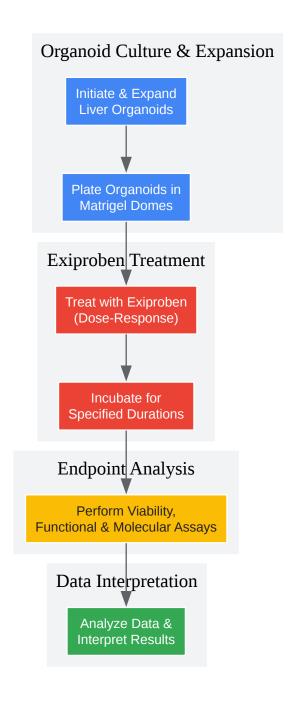
Organoid Differentiation Medium:

- Hepatocyte Culture Medium
- 10 μM DAPT
- 10 ng/mL Oncostatin M

Experimental Workflow

The general workflow for assessing the effects of **Exiproben** on 3D liver organoids is depicted below.





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Caption: Experimental workflow for **Exiproben** treatment and analysis in 3D liver organoids.

Protocols

Protocol 1: 3D Liver Organoid Seeding and Exiproben Treatment



Organoid Seeding:

- Culture and expand human liver organoids as per established protocols.[9]
- Harvest organoids and resuspend in ice-cold basement membrane matrix (e.g., Matrigel).
- Seed 50 μL domes of the organoid-matrix mixture into each well of a 24-well plate.
- Incubate at 37°C for 15-20 minutes to allow for polymerization.
- Add 500 μL of pre-warmed Liver Organoid Expansion Medium to each well.
- Culture for 3-4 days, changing the medium every 2 days.

Exiproben Treatment:

- Prepare a stock solution of Exiproben in a suitable vehicle (e.g., DMSO).
- \circ On the day of treatment, serially dilute the **Exiproben** stock in Liver Organoid Expansion Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M). Include a vehicle-only control.
- Carefully aspirate the old medium from the organoid cultures.
- Add 500 μL of the appropriate Exiproben-containing or vehicle control medium to each well.
- Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Assessment of Organoid Viability

- ATP Assay (CellTiter-Glo® 3D):
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
 - Add 100 μL of CellTiter-Glo® 3D reagent directly to each 50 μL Matrigel dome.



- Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Transfer 100 μL of the lysate to an opaque-walled 96-well plate.
- Read the luminescence using a plate reader.

Protocol 3: Gene Expression Analysis by qRT-PCR

- RNA Extraction:
 - Aspirate the medium and wash the organoids with cold PBS.
 - Add 1 mL of TRIzol® reagent to each well and incubate for 5 minutes at room temperature to dissolve the Matrigel and lyse the cells.
 - Transfer the lysate to a microcentrifuge tube.
 - Proceed with RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction and isopropanol precipitation).
 - Resuspend the RNA pellet in nuclease-free water.
- cDNA Synthesis and qRT-PCR:
 - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
 - Perform qRT-PCR using a suitable master mix and primers for target genes (e.g., BSEP, MRP2, FXR, CYP7A1) and a housekeeping gene (e.g., GAPDH).
 - Analyze the data using the $\Delta\Delta$ Ct method to determine relative gene expression changes.

Results

The following tables present hypothetical data to illustrate the potential effects of **Exiproben** on 3D liver organoids.



Table 1: Effect of Exiproben on Liver Organoid Viability

Exiproben (μM)	Viability (% of Vehicle Control)	
Vehicle	100 ± 5.2	
0.1	98.6 ± 4.8	
1	95.3 ± 6.1	
10	88.1 ± 5.5	
50	62.4 ± 7.3	
100	41.7 ± 6.9	

Table 2: Relative Gene Expression Changes in Liver Organoids after 48h Exiproben Treatment

Gene	Fold Change (vs. Vehicle) at 10 μM	Fold Change (vs. Vehicle) at 50 µM
BSEP (ABCB11)	0.65 ± 0.08	0.32 ± 0.05
MRP2 (ABCC2)	0.71 ± 0.09	0.45 ± 0.06
FXR (NR1H4)	0.82 ± 0.11	0.51 ± 0.07
CYP7A1	1.5 ± 0.2	2.8 ± 0.3
TNF-α	2.1 ± 0.3	4.5 ± 0.6
IL-6	1.8 ± 0.2	3.9 ± 0.5

Discussion

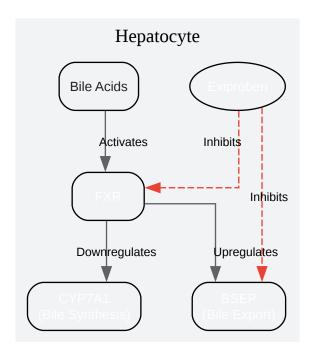
The hypothetical data suggest that **Exiproben** exhibits dose-dependent cytotoxicity in 3D liver organoids, with a significant reduction in viability at concentrations of 50 µM and above. Furthermore, the gene expression analysis indicates a potential for **Exiproben** to induce cholestasis. The downregulation of key bile salt transporters, BSEP and MRP2, is a hallmark of cholestatic liver injury.[12] The farnesoid X receptor (FXR) is a critical nuclear receptor that regulates bile acid homeostasis, and its downregulation by **Exiproben** could contribute to the



observed effects.[13][14] The upregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis, further suggests a disruption in the negative feedback regulation of bile acid production.[14] Additionally, the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6 points towards an inflammatory response, which is often associated with DILI. [15]

Signaling Pathway

The regulation of bile acid homeostasis is a complex process involving multiple signaling pathways. The Farnesoid X Receptor (FXR) plays a central role in this process.[13][14]



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Caption: Simplified FXR signaling pathway in hepatocytes and potential points of **Exiproben**-induced disruption.

Conclusion

3D human liver organoids provide a physiologically relevant and robust platform for evaluating the potential hepatotoxicity of drug candidates like **Exiproben**. The protocols and analyses presented in this application note offer a comprehensive framework for identifying potential liabilities, such as cholestasis, early in the drug development process. The hypothetical results



for **Exiproben** suggest a cholestatic potential, highlighting the importance of further investigation into its mechanism of action. By utilizing such advanced in vitro models, researchers can gain valuable insights into human-specific drug responses, ultimately leading to the development of safer and more effective therapeutics.[5][7]

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